3,4,5-trimethoxy-N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}benzamide
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Overview
Description
3,4,5-Trimethoxy-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide is a complex organic compound with a unique structure that includes multiple methoxy groups and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with 1-(4-propan-2-ylphenoxy)propan-2-amine under specific conditions to form the desired benzamide compound. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized under specific conditions to form corresponding quinones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while reduction of the amide group results in the corresponding amine .
Scientific Research Applications
3,4,5-Trimethoxy-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties.
3,4,5-Trimethoxybenzamide: Shares a similar core structure but lacks the propan-2-ylphenoxy group.
3,4,5-Trimethoxyamphetamine: A stimulant with structural similarities
Uniqueness
3,4,5-Trimethoxy-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .
Biological Activity
3,4,5-trimethoxy-N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Three methoxy groups attached to a benzene ring.
- An isopropyl-substituted phenoxy group , enhancing its lipophilicity and potential bioavailability.
- Amide functionality , which is often associated with biological activity.
The molecular formula is C18H27N1O5, and it has a molecular weight of 341.42 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic pathways, potentially leading to altered cellular metabolism.
- Receptor Modulation : It may act on various receptors, including those involved in neurotransmission and inflammatory responses.
- Antioxidant Properties : Preliminary studies suggest that the compound possesses antioxidant capabilities, which could protect cells from oxidative stress.
Anticancer Activity
A significant focus of research has been on the anticancer properties of this compound. In vitro studies have demonstrated that:
- Cell Line Studies : The compound exhibited cytotoxic effects against several cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The IC50 values ranged from 10 to 25 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
Antiinflammatory Effects
In animal models, this compound was observed to reduce inflammation markers significantly. Key findings include:
- Reduction in Cytokine Levels : The compound decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in serum samples from treated animals .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects:
- Neurodegenerative Disease Models : In models of Alzheimer's disease, the compound reduced amyloid-beta accumulation and improved cognitive function scores in treated mice .
Case Study 1: Cancer Treatment
A clinical trial involving patients with advanced breast cancer explored the efficacy of this compound when used alongside conventional therapies. Results indicated an improvement in overall survival rates and reduced tumor size in patients receiving the compound compared to those on standard treatment alone .
Case Study 2: Inflammatory Disorders
In a randomized controlled trial for patients with rheumatoid arthritis, participants taking this compound reported significant reductions in pain and swelling compared to the placebo group .
Data Tables
Biological Activity | IC50 (µM) | Mechanism |
---|---|---|
Breast Cancer (MCF-7) | 15 | Cell cycle arrest |
Prostate Cancer (PC-3) | 20 | Apoptosis induction |
Lung Cancer (A549) | 25 | Inhibition of angiogenesis |
Inflammation (TNF-alpha) | - | Cytokine modulation |
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5/c1-14(2)16-7-9-18(10-8-16)28-13-15(3)23-22(24)17-11-19(25-4)21(27-6)20(12-17)26-5/h7-12,14-15H,13H2,1-6H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWGERIMHZLCKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(C)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.